IKK‑2 Inhibitory Potency: Thiophene‑3‑carboxamide vs. Thiophene‑2‑carboxamide Regioisomers
In the IKK‑2 inhibitor patent series, thiophene‑3‑carboxamide derivatives consistently exhibit sub‑micromolar inhibition of IKK‑2, whereas the corresponding thiophene‑2‑carboxamide regioisomers are essentially inactive (IC₅₀ >10 µM) [1]. The target compound, CAS 1207028‑97‑4, incorporates the active 3‑carboxamide geometry and the N‑(2‑methoxyethyl)acetamide side chain that appears in multiple high‑potency exemplars within the same patent family. Although a direct IC₅₀ value for CAS 1207028‑97‑4 has not been publicly disclosed, the closest structurally characterized analogs with an identical thiophene‑3‑carboxamide–phenyl–acetamide scaffold and a 2‑methoxyethyl substituent show IKK‑2 IC₅₀ values in the range of 50–200 nM [1]. This potency window is approximately 50‑ to 200‑fold better than that of the corresponding 2‑carboxamide regioisomer, establishing regiochemistry as a decisive procurement criterion.
| Evidence Dimension | IKK‑2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 50–200 nM (estimated from structurally analogous thiophene‑3‑carboxamides bearing the 2‑methoxyethyl side chain) |
| Comparator Or Baseline | Thiophene‑2‑carboxamide regioisomers: IC₅₀ >10 000 nM |
| Quantified Difference | ≥50‑fold superior potency for the 3‑carboxamide regioisomer |
| Conditions | Recombinant human IKK‑2 kinase activity assay; ATP concentration at Km; compound pre‑incubation 30 min (US20060058522A1) |
Why This Matters
If the intended application is IKK‑2 inhibition, purchasing a 2‑carboxamide regioisomer would yield a compound that is essentially inactive, whereas the 3‑carboxamide geometry of CAS 1207028‑97‑4 is a prerequisite for target engagement.
- [1] AstraZeneca AB. Thiophene‑carboxamide derivatives and their use as inhibitors of the enzyme IKK‑2. US Patent Application US20060058522A1, 2004. View Source
